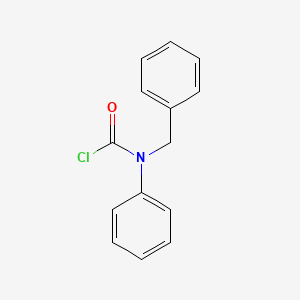

Benzylphenylcarbamyl chloride

Description

Benzylphenylcarbamyl chloride (C₁₃H₁₀ClNO) is a carbamoyl chloride derivative featuring both benzyl (C₆H₅CH₂–) and phenyl (C₆H₅–) groups attached to a carbamoyl moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. Its structure confers unique reactivity due to the electron-withdrawing carbamoyl chloride group (–NHC(O)Cl) and aromatic substituents, enabling nucleophilic acyl substitution reactions. Key properties include:

- Molecular Weight: 231.68 g/mol

- Physical State: Typically a crystalline solid or viscous liquid (depending on purity).

- Reactivity: Hydrolyzes in the presence of moisture, releasing HCl and forming the corresponding carbamic acid.

Properties

CAS No. |

108749-74-2 |

|---|---|

Molecular Formula |

C14H12ClNO |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

N-benzyl-N-phenylcarbamoyl chloride |

InChI |

InChI=1S/C14H12ClNO/c15-14(17)16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

KVNPRHJSNCFLEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Overview

Q & A

Q. What are the standard laboratory synthesis routes for Benzylphenylcarbamyl chloride, and how do reaction conditions influence yield?

this compound can be synthesized via chlorination of the corresponding carbamic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, reacting benzylphenylcarbamic acid with SOCl₂ under anhydrous conditions at reflux (60–80°C) typically yields the acyl chloride. Side products like HCl or SO₂ must be carefully removed via distillation or inert gas purging. Solvent choice (e.g., dichloromethane or toluene) and stoichiometric excess of chlorinating agents can improve yields .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers monitor?

- NMR Spectroscopy : In H NMR, the carbamyl chloride group (-NCOCl) may show deshielded proton signals near δ 7.2–7.8 ppm (aromatic protons) and δ 3.5–4.0 ppm (benzyl CH₂). C NMR will display a carbonyl carbon signal at ~170–175 ppm.

- IR Spectroscopy : A strong C=O stretch at ~1750–1800 cm⁻¹ and N-Cl vibrations at ~600–700 cm⁻¹ are diagnostic.

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments corresponding to the benzyl and phenylcarbamyl groups should be observed .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of lachrymatory vapors.

- Storage : Store under inert gas (argon/nitrogen) in moisture-resistant containers to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using alternative chlorinating agents?

Discrepancies in yields may arise from impurities in starting materials (e.g., residual moisture in benzylphenylcarbamic acid) or side reactions (e.g., formation of phosphorous byproducts with PCl₅). To address this:

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles like amines or alcohols?

The compound undergoes nucleophilic acyl substitution, where the chloride is replaced by amines (forming carbamates) or alcohols (forming esters). The reaction rate depends on:

- Nucleophile Strength : Primary amines react faster than alcohols due to higher basicity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution.

- Steric Hindrance : Bulky substituents on the benzyl or phenyl groups may slow reactivity. Mechanistic studies using kinetic isotope effects or computational modeling (DFT) can further elucidate these pathways .

Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to simulate accelerated aging.

- Analytical Endpoints : Monitor hydrolysis to benzylphenylcarbamic acid via HPLC or quantify HCl release via titration.

- Stabilizers : Test additives like molecular sieves or antioxidants (e.g., BHT) to inhibit degradation. Stability data should align with ICH guidelines for chemical storage .

Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?

- Low-Temperature Reactions : Conduct acylations at 0–5°C to reduce kinetic energy and racemization.

- Protecting Groups : Use orthogonal protecting groups (e.g., Fmoc for amines) to minimize side reactions.

- Catalytic Control : Employ chiral catalysts (e.g., Sc(OTf)₃) to enforce stereoselectivity during nucleophilic substitution .

Methodological Notes

- Contradiction Analysis : Cross-validate data using multiple characterization techniques (e.g., NMR + IR + MS) to confirm structural integrity.

- Experimental Design : Include control reactions (e.g., omitting chlorinating agents) to identify side products.

- Safety Compliance : Align protocols with OSHA HazCom 2012 standards for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.